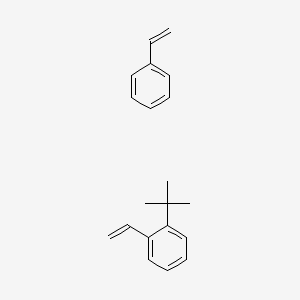

1-Tert-butyl-2-ethenylbenzene;styrene

説明

Contextualization within Vinyl Aromatic Hydrocarbons

Vinyl aromatic hydrocarbons, often referred to as styrenics, are a class of organic compounds characterized by a vinyl group directly attached to an aromatic ring system. wikipedia.org This class is a subset of the broader category of aromatic hydrocarbons. opentextbc.cabyjus.com The defining feature of these molecules is the electronic conjugation between the π-electrons of the vinyl group's double bond and the π-system of the aromatic ring. This interaction influences the electronic distribution across the molecule and imparts distinct reactivity.

The family of vinyl aromatic hydrocarbons is extensive and includes:

Styrene (B11656) (Ethenylbenzene) : The parent compound of this class.

Substituted Styrenes : Where the benzene (B151609) ring carries one or more substituents. 1-Tert-butyl-2-ethenylbenzene is an example of an alkyl-substituted styrene. Other examples include methylstyrenes (vinyltoluenes) and chlorostyrenes.

Other Vinyl Arenes : Compounds where the vinyl group is attached to other aromatic systems, such as naphthalene (B1677914) (vinylnaphthalene) or anthracene.

The primary industrial and academic importance of vinyl aromatic hydrocarbons lies in their ability to undergo polymerization. wikipedia.org The vinyl group serves as a reactive site for chain-growth polymerization, leading to the formation of macromolecules with a hydrocarbon backbone and pendant aromatic rings. Polystyrene, derived from the polymerization of styrene, is one of the most widely produced plastics globally. By using substituted styrenes as monomers, polymers with tailored properties can be synthesized. For instance, the incorporation of a tert-butyl group, as seen in poly(tert-butylstyrene), can enhance the thermal stability and modify the solubility of the resulting polymer compared to standard polystyrene. cymitquimica.com

Academic Significance and Research Trajectories

While its para-isomer, 4-tert-butylstyrene, has been extensively studied and is used commercially as a monomer in the production of specialty polymers and copolymers, 1-tert-butyl-2-ethenylbenzene (o-tert-butylstyrene) has received considerably less attention in published research. cymitquimica.comsolubilityofthings.commdpi.com The academic significance of the ortho-isomer stems almost entirely from its unique structure and the profound steric effects imposed by the bulky tert-butyl group's proximity to the polymerizable vinyl group.

Research trajectories involving 1-tert-butyl-2-ethenylbenzene are primarily comparative and mechanistic in nature, focusing on how its reactivity differs from the less sterically hindered meta- and para-isomers. The key areas of academic interest include:

Polymerization Kinetics : A primary research question is how the ortho-tert-butyl group affects the rate and mechanism of polymerization. It is expected that the steric bulk would significantly hinder the approach of propagating radical chains to the vinyl monomer, leading to a much lower rate of polymerization compared to styrene or 4-tert-butylstyrene. mdpi.com Studies in this area would aim to quantify this steric inhibition and model its impact on polymer chain growth and achievable molecular weight.

Copolymerization Studies : Investigating the copolymerization of 1-tert-butyl-2-ethenylbenzene with other monomers (e.g., styrene, acrylates) is another area of academic interest. researchgate.net Such research would determine the reactivity ratios, which quantify the relative tendency of a propagating chain to add its own type of monomer versus the comonomer. The steric hindrance of the ortho-isomer would likely lead to unique reactivity ratios and result in copolymers with a different monomer sequence distribution than those made with the para-isomer.

Synthesis of Novel Polymer Architectures : The controlled polymerization of sterically hindered monomers like o-tert-butylstyrene (B10950) could be explored for creating polymers with specific tacticities (stereochemical arrangements) or for synthesizing block copolymers where the hindered block imparts unique physical properties, such as a high glass transition temperature or altered morphology. researchgate.net

特性

CAS番号 |

37260-14-3 |

|---|---|

分子式 |

C20H24 |

分子量 |

264.4 g/mol |

IUPAC名 |

1-tert-butyl-2-ethenylbenzene;styrene |

InChI |

InChI=1S/C12H16.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;2-7H,1H2 |

InChIキー |

GDQUFDOBWXWLSN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |

関連するCAS |

37260-14-3 |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthesis Routes for 1-Tert-butyl-2-ethenylbenzene

Traditional methods for synthesizing styrenic compounds can be adapted for the preparation of 1-tert-butyl-2-ethenylbenzene. These routes typically involve the formation of an ethyl group at the ortho position to the tert-butyl group, followed by dehydrogenation, or the direct introduction of the vinyl group through olefination reactions.

One of the most common and versatile methods for alkene synthesis is the Wittig reaction . researchgate.netmdpi.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. researchgate.netstackexchange.com For the synthesis of 1-tert-butyl-2-ethenylbenzene, the precursor would be 2-tert-butylbenzaldehyde. The reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium, would yield the desired product. nih.gov The primary advantage of the Wittig reaction is its reliability in forming the carbon-carbon double bond at a specific location.

Another established pathway is the Grignard reaction . A Grignard reagent, such as 2-tert-butylphenylmagnesium bromide, can be reacted with a two-carbon electrophile like ethylene (B1197577) oxide. researchgate.netmdpi.com Subsequent acidic workup would yield 2-(tert-butyl)phenylethanol. This alcohol can then be dehydrated using an acid catalyst to form 1-tert-butyl-2-ethenylbenzene. Careful control of the dehydration reaction is necessary to avoid unwanted side reactions or isomerization.

Furthermore, the dehydrogenation of 2-tert-butylethylbenzene presents a direct route to the desired styrene (B11656). This process is analogous to the industrial production of styrene from ethylbenzene (B125841). The reaction is typically carried out at high temperatures over a metal oxide catalyst, such as iron(III) oxide. This method is suitable for large-scale production, though it may require significant energy input.

A summary of potential established synthetic routes is presented in the table below.

| Reaction | Starting Material | Key Reagents | Intermediate/Product |

| Wittig Reaction | 2-tert-butylbenzaldehyde | Methyltriphenylphosphonium bromide, n-BuLi | 1-tert-butyl-2-ethenylbenzene |

| Grignard Reaction | 2-tert-butylbromobenzene | Mg, Ethylene oxide, H₃O⁺ | 2-(tert-butyl)phenylethanol |

| Dehydration | 2-(tert-butyl)phenylethanol | Acid catalyst (e.g., H₂SO₄) | 1-tert-butyl-2-ethenylbenzene |

| Dehydrogenation | 2-tert-butylethylbenzene | Metal oxide catalyst, Heat | 1-tert-butyl-2-ethenylbenzene |

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

The introduction of a tert-butyl group onto an aromatic ring is a key step in the synthesis of the precursor for 1-tert-butyl-2-ethenylbenzene. Traditional Friedel-Crafts alkylation methods often use strong Lewis acid catalysts, which can be difficult to handle and generate significant waste. Emerging metal-free oxidation pathways offer a more environmentally benign alternative. For instance, metal-free, photoredox-catalyzed C-H/C-H coupling of arenes has been reported, which could be adapted for the tert-butylation of benzene (B151609) derivatives. manchester.ac.uk These methods utilize organic photocatalysts and visible light to activate C-H bonds, avoiding the need for harsh metal catalysts. manchester.ac.uk Another approach involves the use of Bu₄NI as a catalyst for metal-free oxidation in the synthesis of tert-butyl peresters from aldehydes, which proceeds via a radical process. rsc.org While not a direct C-H functionalization, it showcases the potential of metal-free radical reactions in incorporating tert-butyl moieties.

Mechanochemistry, which uses mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. nih.gov High-speed ball milling (HSBM) can facilitate solvent-free reactions, reducing the environmental impact of chemical synthesis. rsc.org While not directly applied to the synthesis of 1-tert-butyl-2-ethenylbenzene, the principles of mechanochemistry are relevant to the synthesis of its precursors. For example, solvent-free esterification has been achieved at room temperature using HSBM. rsc.org This method could potentially be applied to the synthesis of ester-containing precursors that can be further elaborated to the target molecule. The mechanism of mechanochemical reactions involves the transfer of kinetic energy from the milling balls to the reactants, which can lead to bond breakage and formation. nih.gov This energy input can also generate localized high temperatures, or "hot spots," that drive the reaction forward. nih.gov

Precursor Reactivity and Functional Group Functionalization

The reactivity of the aromatic ring in precursors to 1-tert-butyl-2-ethenylbenzene is significantly influenced by the tert-butyl substituent. The tert-butyl group is an activating, ortho-para directing group in electrophilic aromatic substitution. stackexchange.com This is due to a combination of inductive effects and hyperconjugation. However, the bulky nature of the tert-butyl group sterically hinders the ortho positions, leading to a preference for substitution at the para position. libretexts.org

This steric hindrance is a critical consideration when planning the synthesis of 1-tert-butyl-2-ethenylbenzene, which requires functionalization at the ortho position. For example, in the nitration of tert-butylbenzene (B1681246), the para product is heavily favored over the ortho product. stackexchange.com Therefore, direct functionalization of tert-butylbenzene to introduce a group at the ortho position that can be converted to a vinyl group is often inefficient.

A more viable strategy involves starting with a precursor that already has a functional group at the desired position, which can then be converted to the tert-butyl group or the vinyl group. For example, starting with 2-bromobenzaldehyde, one could first perform a Wittig reaction to introduce the vinyl group, followed by a reaction to introduce the tert-butyl group, although the latter step would be challenging. Alternatively, functionalization of multi-block copolymers containing tert-butyl styrene has been demonstrated through sulfonation, indicating that the aromatic ring of the tert-butyl styrene unit remains reactive. mdpi.com

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Reactions of Ethenylbenzene Derivatives

Electrophilic aromatic substitution (SEAr) is a pivotal reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step mechanism. Initially, the aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the new electrophile, restoring aromaticity. masterorganicchemistry.com

For ethenylbenzene (styrene) and its derivatives, the vinyl group significantly influences the reaction's rate and regioselectivity. The vinyl group is considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). pearson.com This activation stems from the vinyl group's ability to donate electron density to the benzene ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. pearson.com This stabilization is most effective when the electrophile attacks the ortho or para positions, leading to a higher proportion of ortho- and para-substituted products. pearson.com

Following the initial attack of an electrophile on the benzene ring of an ethenylbenzene derivative, the resulting arenium ion is a high-energy intermediate. lkouniv.ac.in The key to the substitution reaction is the subsequent loss of a proton from the sp³-hybridized carbon to regenerate the stable aromatic system. wikipedia.orglkouniv.ac.in This deprotonation is a rapid process, typically facilitated by a weak base present in the reaction medium, such as the conjugate base of the acid used to generate the electrophile. masterorganicchemistry.com

Formation of the Electrophile : An active electrophile (E+) is generated, often through the action of a catalyst. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid. youtube.com

Nucleophilic Attack : The π-electrons of the ethenylbenzene ring attack the electrophile, forming a covalent bond and the resonance-stabilized arenium ion. masterorganicchemistry.com The positive charge is delocalized across the ring, particularly at the ortho and para positions relative to the vinyl group. pearson.com

Deprotonation : A base removes a proton from the carbon atom bonded to the electrophile, collapsing the intermediate and restoring the aromatic π-system in the final substituted product. masterorganicchemistry.com

Vinyl Group Reactivity and Addition Reactions

The vinyl group of 1-tert-butyl-2-ethenylbenzene and other styrene (B11656) derivatives is a site of significant reactivity, primarily undergoing addition reactions where the carbon-carbon double bond is converted into a single bond. The conjugation of the vinyl group with the benzene ring can sometimes reduce its reactivity compared to a simple alkene, as it may require overcoming the stability gained from the conjugated system. reddit.com

Esterification involving the vinyl group of styrene derivatives typically proceeds via the addition of a carboxylic acid across the double bond. This reaction is often catalyzed by a strong acid, such as sulfuric acid or perchloric acid. researchgate.net The process leads to the formation of an ester, for example, 1-phenylethyl acetate (B1210297) when styrene reacts with acetic acid. researchgate.net

Studies have shown that factors like temperature and catalyst concentration positively influence the conversion of the olefin into the ester. researchgate.net However, the reaction can be complicated by side reactions, such as the dimerization of styrene. researchgate.net The choice of catalyst and solvent is crucial for achieving high selectivity for the desired ester product. For instance, cation exchange resins have been used as catalysts to promote the esterification of acetic acid with styrene. researchgate.net

Table 1: Factors Influencing Esterification of Ethenylbenzene Derivatives with Acetic Acid researchgate.net

| Factor | Effect on Conversion | Notes |

|---|---|---|

| Temperature Increase | Positive | Higher temperatures generally lead to increased reaction rates and higher conversion of the olefin. |

| Catalyst Concentration | Positive | Increasing the concentration of the acid catalyst (e.g., H₂SO₄) enhances the rate of ester formation. |

| Initial Olefin Concentration | No significant effect | The initial concentration of the styrene derivative was found to have little impact on the final conversion. |

Epoxidation is the reaction that converts the carbon-carbon double bond of an alkene into an epoxide (an oxirane ring). Stereoselective epoxidation aims to control the stereochemistry of the resulting epoxide. For styrene derivatives, this reaction can be achieved using various oxidizing agents in the presence of a catalyst.

Atomically precise gold nanoclusters have been shown to be effective catalysts for the stereoselective epoxidation of stilbene (B7821643) (a styrene derivative) using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. sapub.org These catalysts, such as Au₂₅(SR)₁₈, can exhibit high activity and selectivity. sapub.org For instance, in the epoxidation of cis-stilbene, the formation of the trans-epoxide is often favored over the cis-epoxide due to steric hindrance and lower potential-energy barriers. sapub.org

Chiral catalysts prepared by grafting titanium or tantalum complexes onto mesoporous silica (B1680970) supports (MCM-41) have also been used for the epoxidation of styrene with TBHP. researchgate.net These solid catalysts can be more active and selective than their homogeneous counterparts, and the enantioselectivity of the reaction can be influenced by the choice of chiral ligand and the preparation conditions of the support. researchgate.net

The vinyl group of ethenylbenzene analogs is susceptible to both oxidation and reduction.

Oxidative Transformations: Oxidation can lead to a variety of products depending on the reagents and conditions.

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond entirely. For example, the selective oxidation of styrene can yield benzaldehyde (B42025) as a major product. mdpi.com Various heterogeneous catalysts, including those based on metal-organic frameworks, zeolites, and carbon materials, have been developed for this transformation, often using TBHP or hydrogen peroxide as oxidants. mdpi.com

Formation of Diols: Milder oxidation can convert the double bond into a diol.

Oxidative Bromination: In the presence of a bromine source (like KBr) and an oxidizing agent (like H₂O₂), a catalyst can facilitate oxidative bromination with high conversion rates. researchgate.net

Reductive Transformations (Hydrogenation): Reduction of the vinyl group, typically through catalytic hydrogenation, converts it into an ethyl group. This reaction is common for styrene and its derivatives. For instance, the hydrogenation of 1,2-di-tert-butylbenzene (B1330373) over rhodium and platinum catalysts has been studied, leading to the formation of cis- and trans-1,2-di-tert-butylcyclohexane. researchgate.net The reaction proceeds through a 2,3-di-tert-butylcyclohexene intermediate. researchgate.net

Catalytic Reaction Pathways Involving 1-Tert-butyl-2-ethenylbenzene

The tert-butyl group in 1-tert-butyl-2-ethenylbenzene introduces significant steric hindrance, which can influence its reactivity in catalytic processes. While specific catalytic pathways for this exact molecule are not extensively detailed in the provided context, general principles for substituted styrenes and tert-butylated benzenes apply.

Dealkylation in Electrophilic Substitution: In some electrophilic substitution reactions, such as nitration with strong nitrating agents, direct electrophilic dealkylation can occur, where the tert-butyl group is replaced by the electrophile. This has been observed in the nitration of p-di-t-butylbenzene and 1,3,5-tri-t-butylbenzene. researchgate.net

Phase Transfer Catalysis: The synthesis of ethers from tert-butylated phenols, such as the reaction of 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212) to form 1-butoxy-4-tert-butylbenzene, can be effectively achieved using multi-site phase transfer catalysis. bcrec.id This technique is useful for reactions between reactants in immiscible phases.

Hydroxylation of the Tert-butyl Group: While challenging due to the high bond dissociation energy, recent advances have shown that the C-H bonds of a tert-butyl group can be hydroxylated. An electron-poor manganese catalyst in a specific solvent can activate hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes the tert-butyl C-H bonds to primary alcohols. chemrxiv.org This opens up pathways to functionalize the otherwise inert tert-butyl group.

Vinylic C-H Activation: Bimetallic complexes, such as an Fe-Al complex, have been shown to selectively activate the vinylic C-H bond of styrenes. acs.orgtuwien.at This reaction proceeds via an unusual mechanism involving the binding of the alkene across the metal-metal bond, followed by an intramolecular C-H bond cleavage. acs.orgtuwien.at This highly selective (E)-β-metalation allows for further functionalization of the vinyl group. acs.orgtuwien.at

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Tert-butyl-2-ethenylbenzene |

| 1-butoxy-4-tert-butylbenzene |

| 1,2-di-tert-butylbenzene |

| 1,2-di-tert-butylcyclohexane |

| 1,3,5-tri-t-butylbenzene |

| 1-phenylethyl acetate |

| 2,3-di-tert-butylcyclohexene |

| 4-tert-butylphenol |

| Acetic acid |

| Au₂₅(SR)₁₈ |

| Benzaldehyde |

| Benzene |

| cis-stilbene |

| Ethenylbenzene (Styrene) |

| Hydrogen peroxide |

| Nitric acid |

| p-di-t-butylbenzene |

| Perchloric acid |

| Stilbene |

| Sulfuric acid |

| tert-butyl hydroperoxide (TBHP) |

Homogeneous Catalysis in Esterification Processes

Homogeneous catalysis plays a crucial role in esterification reactions, where both the catalyst and the reactants exist in a single phase, typically a liquid solution. While specific studies on the esterification of 1-tert-butyl-2-ethenylbenzene are not extensively detailed in the provided literature, the principles can be understood from studies on similar compounds. For instance, the esterification of various carboxylic acids with alcohols has been investigated using liquid HCl as a homogeneous catalyst. abo.fi The reaction mechanism in such acid-catalyzed processes involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation and elimination of a water molecule yield the ester.

The reaction rates in these processes are influenced by the molecular structure of the reactants. Studies correlating reaction rates with the Taft equation have shown that for alcohols, the substituent effects follow the expected relationship. abo.fi This indicates that steric and electronic factors of the alcohol significantly impact the reaction kinetics. Although a similar correlation was not as straightforward for the carboxylic acids studied, it underscores the complexity of substituent effects on reaction mechanisms. abo.fi

| Reactant Type | Catalyst | Key Mechanistic Step | Influencing Factors |

| Carboxylic Acid & Alcohol | Homogeneous Acid (e.g., HCl) | Protonation of carbonyl oxygen | Reactant structure (substituent effects) |

| Nucleophilic attack by alcohol | Molar ratio of reactants | ||

| Elimination of water | Temperature |

Rhodium-Catalyzed Arene Alkenylation with tert-Butylbenzene (B1681246)

Rhodium complexes are effective catalysts for the oxidative alkenylation of arenes, a process that forms new carbon-carbon bonds. semanticscholar.orgacs.orgresearchgate.net In the context of tert-butylbenzene, these reactions provide a pathway to synthesize substituted styrenes. The catalytic cycle, often initiated by a precursor like [(η2-C2H4)2Rh(μ-OAc)]2, involves several key steps. researchgate.netresearchgate.net

The proposed mechanism includes:

C-H Activation : The rhodium catalyst interacts with the arene (tert-butylbenzene), leading to the cleavage of a C-H bond and the formation of a Rh-aryl intermediate. This step is often assisted by a carboxylate ligand. researchgate.netresearchgate.net

Olefin Insertion : An olefin, such as ethylene (B1197577), coordinates to the rhodium center and subsequently inserts into the Rh-aryl bond. semanticscholar.orgresearchgate.net

β-Hydride Elimination : This step follows the olefin insertion, leading to the formation of the alkenylated arene product (e.g., a tert-butyl styrene derivative) and a Rh-hydride species. semanticscholar.orgresearchgate.net

Catalyst Regeneration : The active catalyst is regenerated through the oxidation of the Rh-hydride intermediate, often by a co-oxidant like a Cu(II) carboxylate salt. researchgate.netresearchgate.net

The identity of the oxidant system, such as Cu(II) carboxylates alone, Cu(II) with dioxygen, or dioxygen alone, can significantly influence the reaction rate and selectivity. semanticscholar.orgacs.org Studies on the ethenylation of various monosubstituted arenes, including tert-butylbenzene, have been performed to probe the regioselectivity (ortho/meta/para) of the C-H activation step as a function of the oxidant used. acs.org Rhodium catalysis at 120 °C has been shown to be highly selective for styrene formation (~98%) compared to palladium catalysis. researchgate.net

| Catalyst System | Arene Substrate | Olefin | Key Mechanistic Steps | Co-oxidant |

| [(η2-C2H4)2Rh(μ-OAc)]2 | tert-Butylbenzene | Ethylene | C-H Activation, Olefin Insertion, β-Hydride Elimination | Cu(II) carboxylates, O2 |

Polymer-Supported Catalytic Systems for Ethenylbenzene Derivatives

To bridge the gap between homogeneous and heterogeneous catalysis, polymer-supported catalysts are employed. These systems offer the advantages of easy separation and potential for catalyst recycling, which are characteristic of heterogeneous catalysts, while mimicking the well-defined active sites of homogeneous catalysts. princeton.edu

For reactions involving derivatives of ethenylbenzene, such as the oxidation of ethylbenzene (B125841), polymer-supported catalysts have demonstrated significant efficacy. For example, hybrid polymer-silica supports loaded with transition metals like Cu(II) and Co(II) have been used for the solvent-free oxidation of ethylbenzene using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netresearchgate.net In these systems, the polymer matrix provides a stable framework and high surface area for the distribution of catalytically active metal centers. researchgate.net The oxidation of ethylbenzene over these catalysts primarily yields acetophenone. researchgate.net Research has shown that reaction conditions, such as the temperature and the mole ratio of the substrate to the oxidant, are critical for achieving high conversion rates. For instance, an ethylbenzene conversion of 96.5% was achieved at 100°C with a 1:3 mole ratio of ethylbenzene to TBHP. researchgate.net

Other polymer-supported systems include those based on resins like Amberlyst A-26, which can be functionalized to support catalytic species like perruthenate for mild oxidation reactions. sciencemadness.org These examples highlight the versatility of polymer supports in creating robust and efficient catalytic systems for the transformation of styrene derivatives.

| Catalyst Support | Active Metal | Reaction Type | Substrate Example | Key Finding |

| Polymer-Silica Hybrid | Cu(II), Co(II) | Oxidation | Ethylbenzene | 96.5% conversion at 100°C. researchgate.net |

| Polyimide Beads | Mo(VI) | Epoxidation | Cyclohexene | Catalyst can be reused with little deactivation. sciencemadness.org |

| Amberlyst A-26 Resin | Perruthenate (RuO4-) | Oxidation | Primary Alcohols | Mild conversion to aldehydes. sciencemadness.org |

Mechanistic Studies of 1-Tert-butyl-2-ethenylbenzene Reactions

Radical Processes in tert-Butyl Perester Synthesis

The synthesis and reactions involving tert-butyl peresters are often governed by radical mechanisms. The thermolysis of tert-alkyl peroxypivalates in the presence of styrene generates tert-butyl and tert-alkoxyl radicals. griffith.edu.au These radicals can then undergo a variety of reactions, including addition to the styrene double bond. griffith.edu.au

A detailed study using nitroxide radical-trapping techniques elucidated the competitive pathways for these radicals. griffith.edu.au When tert-butyl radicals are generated, a significant portion (~85%) is directly trapped by the scavenger, while the remainder (~15%) undergoes a "tail addition" to the styrene molecule before being trapped. griffith.edu.au The resulting tert-alkoxyl radicals can also add to styrene or undergo unimolecular reactions like β-scission. griffith.edu.au

The absolute rate constants for the addition of various alkyl radicals to styrene at 60 °C have been estimated, providing quantitative insight into these processes. For the tert-butyl radical, the rate constant for addition to styrene was determined to be approximately 7.4 x 10⁵ M⁻¹ s⁻¹. griffith.edu.au This highlights the high reactivity of these radical species towards the ethenyl group of styrene. The synthesis of tert-butyl peresters can also be achieved directly from aldehydes and tert-butyl hydroperoxide (TBHP) through a metal-free, radical-mediated C-H oxidation. rsc.org

| Radical Species | Reaction with Styrene | Competing Reactions | Rate Constant (Addition to Styrene at 60 °C) |

| tert-Butyl Radical | Tail Addition | Direct Trapping by Scavenger | 7.4 x 10⁵ M⁻¹ s⁻¹ griffith.edu.au |

| tert-Alkoxyl Radical | Addition | β-scission, 1,5-H shift | Not specified |

Hydrogen-Deuterium Exchange Mechanisms in Styrene Derivatives

Hydrogen-deuterium (H-D) exchange is a powerful technique for probing the structure and reactivity of molecules by monitoring the exchange of protons with deuterium (B1214612) from a deuterated solvent. nih.gov The rate of exchange is highly sensitive to the local chemical environment, including solvent accessibility, secondary and tertiary structure, and intramolecular hydrogen bonding. nih.govnih.gov

The mechanism of H-D exchange is catalyzed by both acid and base, with the minimum exchange rate occurring around pH 2.5. nih.govyoutube.com For a styrene derivative, protons attached to the aromatic ring and the vinyl group could potentially undergo exchange under specific catalytic conditions. For instance, studies on 1,3,5-trimethoxybenzene (B48636) using scandium trifluoromethanesulfonate (B1224126) in CD3OD showed very active H-D exchange at the aromatic nucleus, suggesting the formation of a transient arylscandium species. researchgate.net

In molecules containing tert-butyl groups, such as 2,4,6-tri-tert-butylphenol, H-D exchange has been observed to occur within the tert-butyl groups during reactions with methanol-d4 (B120146) in the presence of a catalyst. researchgate.net This indicates that even typically inert C-H bonds in alkyl groups can become susceptible to exchange under certain conditions. The specific mechanisms for a molecule like 1-tert-butyl-2-ethenylbenzene would depend on the reaction conditions (e.g., pH, catalyst, temperature), which dictate the accessibility and lability of its various protons. nih.gov

| Technique | Principle | Factors Influencing Exchange Rate | Application to Styrene Derivatives |

| HDX Mass Spectrometry | Monitoring mass shift upon D2O exposure | pH, Temperature, Solvent Accessibility | Probing conformational dynamics and reactive sites. |

| Catalytic Exchange | Use of catalysts (e.g., acids, bases, organometallics) | Catalyst type and concentration | Can induce exchange at aromatic or alkyl C-H bonds. researchgate.net |

Polymerization and Copolymerization Studies

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization is a chain reaction process used to synthesize a wide variety of polymers. The mechanism for styrenic monomers, including 1-tert-butyl-2-ethenylbenzene, proceeds through three fundamental steps: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as an azo compound or a peroxide, through thermal decomposition or photolysis. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly extending the polymer chain. The rate of propagation is considered the rate of polymerization and is dependent on the concentration of both the monomer and the growing radical chains. The rate constant for propagation is denoted as kₚ.

Termination: The growth of a polymer chain ceases when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where two radicals join to form a single polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two separate polymer chains (one with a saturated end and one with an unsaturated end).

While specific kinetic parameters for 1-tert-butyl-2-ethenylbenzene are not extensively documented, the bulky tert-butyl group, particularly in the ortho position, is expected to significantly influence the polymerization kinetics compared to unsubstituted styrene (B11656). This steric hindrance can impede the approach of monomer molecules to the growing radical chain end, thereby potentially reducing the propagation rate constant (kₚ). This effect is analogous to that seen in other substituted monomers like α-methylstyrene, where steric hindrance leads to a lower ceiling temperature, the point at which the rates of propagation and depropagation are equal.

Table 1: Conceptual Comparison of Kinetic Effects in Free Radical Polymerization

| Parameter | Styrene | 1-tert-butyl-2-ethenylbenzene (Expected Effect) | Rationale |

|---|---|---|---|

| Propagation Rate Constant (kₚ) | Baseline | Lower | Steric hindrance from the ortho tert-butyl group impedes monomer approach to the radical chain end. |

| Rate of Polymerization (Rₚ) | Baseline | Lower | The rate is directly proportional to kₚ, which is expected to be lower. |

| Ceiling Temperature (T꜀) | ~310 °C | Lower | Increased steric strain in the polymer backbone favors depropagation (unzipping) at lower temperatures. |

Controlled/Living Polymerization Techniques for Tailored Architectures

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex, tailored architectures like block copolymers. The core principle of CRP involves establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species.

Several CRP methods are applicable to styrenic monomers:

Nitroxide-Mediated Polymerization (NMP): This technique uses stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly cap the growing polymer chain. This method has been successfully used to polymerize styrene and its derivatives, yielding polymers with narrow molecular weight distributions (Mₙ/Mₙ < 1.3).

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the polymer chain through a halogen atom transfer process. It is a versatile method for synthesizing well-defined styrenic polymers and block copolymers with other monomers like acrylates.

Living Anionic Polymerization: This technique, while requiring stringent reaction conditions to exclude impurities, is highly effective for producing well-defined polymers from tert-butyl styrene. The synthesis of poly(4-t-butyl styrene) via living anionic polymerization has been well-established, yielding polymers with predictable molecular weights and very low polydispersity.

These controlled methods are instrumental in creating advanced materials. For instance, living cationic polymerization has been used to synthesize block copolymers of isobutylene (B52900) and 4-tert-butoxystyrene, which can be subsequently converted to poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene), a thermoplastic elastomer.

Copolymerization with Various Monomers

Copolymerization involves polymerizing two or more different types of monomers, allowing for the creation of materials that combine the properties of the individual homopolymers. The structure and properties of the resulting copolymer are highly dependent on the feed ratio of the monomers and their intrinsic reactivities.

In any copolymerization, the instantaneous composition of the polymer being formed depends on the monomer feed composition and the monomer reactivity ratios (r₁ and r₂). The reactivity ratio for a given monomer is the ratio of the rate constant for its reaction with a growing chain ending in the same monomer unit (homopropagation) to the rate constant for its reaction with a growing chain ending in the other monomer unit (crosspropagation).

The product of the reactivity ratios (r₁r₂) is indicative of the resulting copolymer structure:

r₁r₂ ≈ 1: An ideal or random copolymer is formed, where monomers are incorporated randomly along the chain.

r₁r₂ ≈ 0: An alternating copolymer is favored, with monomers incorporated in a regular alternating sequence.

r₁r₂ > 1: Block copolymers tend to form, where long sequences of one monomer are followed by long sequences of the other.

The composition of copolymers can be precisely determined using analytical techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Studies on the copolymerization of styrene with monomers containing bulky groups, such as isobutyl POSS-styrene, demonstrate how reactivity ratios dictate the final polymer structure.

Table 2: Reactivity Ratios for Copolymerization of Styrene (M₁) with Isobutyl POSS-Styrene (M₂) at 60°C

| Monomer | Reactivity Ratio | Value | Product (r₁r₂) | Resulting Copolymer Structure |

|---|---|---|---|---|

| Styrene (M₁) | r₁ (rstyrene) | 0.84 | 0.32 | Random Copolymer |

| Isobutyl POSS-Styrene (M₂) | r₂ (rposs-styrene) | 0.38 |

Data sourced from Moore et al.

In this example, the product of the reactivity ratios is 0.32, which is less than 1, indicating a tendency towards random incorporation of the monomers into the polymer chain.

The tert-butyl group is one of the bulkiest alkyl substituents, and its presence on the styrene ring profoundly impacts polymerization behavior due to steric hindrance. When positioned at the ortho- (2-position) or para- (4-position), it influences both the monomer's reactivity and the properties of the resulting polymer.

The steric bulk of the tert-butyl group directly affects the monomer's reactivity. In copolymerizations with less hindered monomers like styrene, tert-butylstyrene (B8327755) tends to be less reactive. This means that a growing polymer chain terminus, regardless of whether it is a styrene or tert-butylstyrene radical, will add a styrene monomer more readily than a bulky tert-butylstyrene monomer. This is reflected in reactivity ratios where rtert-butylstyrene is often less than rstyrene.

Furthermore, the steric hindrance from the tert-butyl group contributes to the properties of the final polymer. Poly(tert-butylstyrene) exhibits a higher glass transition temperature (T₉) and enhanced thermal stability compared to polystyrene. This is because the bulky groups restrict the rotational freedom of the polymer chains, making the material more rigid and requiring more energy to transition into a rubbery state. The low volume shrinkage during polymerization is another advantageous property imparted by the tert-butyl group.

Telomerization Processes Involving Ethenylbenzene Units

Telomerization is a specialized polymerization reaction designed to produce low-molecular-weight polymers, known as telomers or oligomers. The process is characterized by the intentional addition of a chain transfer agent, or telogen, which actively terminates growing polymer chains while initiating new ones. This allows for precise control over the molecular weight of the product and the introduction of specific functional end-groups derived from the telogen.

The general scheme for telomerization involves the same initiation and propagation steps as conventional free radical polymerization. However, the chain transfer step becomes dominant: a growing polymer radical (Pₙ•) reacts with the telogen (XY), terminating the chain and creating a new radical (Y•) which then initiates a new chain.

This technique has been effectively applied to various monomers, including dienes like 1,3-butadiene, which can be telomerized with alcohols to produce functionalized oligomers. While telomerization is broadly applicable to vinyl monomers, including ethenylbenzene (styrene) derivatives, specific research focusing on the telomerization of 1-tert-butyl-2-ethenylbenzene is not widely reported. Hypothetically, the telomerization of tert-butylstyrene would yield low-molecular-weight oligomers where the bulky tert-butyl groups would significantly influence the telomer's physical properties, such as solubility and viscosity, and the end-groups would be determined by the choice of telogen.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be mapped.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the characterization of ethenylbenzene derivatives. The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), and through-bond interactions between neighboring nuclei result in signal splitting (J-coupling), providing rich structural information.

For a compound like 1-tert-butyl-2-ethenylbenzene , the ¹H NMR spectrum would exhibit distinct signals for the tert-butyl protons, the vinyl group protons, and the aromatic protons.

Tert-butyl group: A sharp singlet, integrating to nine protons, would be expected in the aliphatic region, typically around δ 1.3 ppm.

Vinyl group: The three vinyl protons would form a complex splitting pattern, often referred to as an AMX or ABX system, due to their distinct chemical environments and coupling interactions. This would consist of three separate multiplets:

One proton (Hα, attached to the same carbon as the aromatic ring) would appear as a doublet of doublets, typically in the range of δ 6.7-7.0 ppm.

The two terminal vinyl protons (Hβ, cis and trans to the aromatic ring) would also appear as doublets of doublets, typically between δ 5.0 and 5.8 ppm. The different coupling constants (J-values) between these protons (geminal, cis, and trans) are characteristic and confirm the vinyl group's presence.

Aromatic group: The four protons on the benzene (B151609) ring would show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm) due to their ortho, meta, and para coupling relationships.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1-tert-butyl-2-ethenylbenzene , distinct signals would be observed for:

The quaternary and methyl carbons of the tert-butyl group.

The two carbons of the vinyl group (one methine and one methylene).

The six carbons of the benzene ring (two quaternary and four methine). The substitution pattern influences their chemical shifts significantly.

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in substituted styrenes, based on data for related compounds.

| Group | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| tert-Butyl | -C(CH₃)₃ | ~1.3 (singlet) | ~35 (quaternary C), ~31 (methyl C) |

| Vinyl | =CH-Ar | ~6.7-7.0 (dd) | ~137 |

| =CH₂ (trans) | ~5.6-5.8 (dd) | ~113 | |

| =CH₂ (cis) | ~5.1-5.3 (dd) | ||

| Aromatic | Ar-H | ~7.0-7.6 (multiplets) | ~125-150 |

Note: 'dd' refers to a doublet of doublets. These are predicted ranges and actual values for 1-tert-butyl-2-ethenylbenzene may vary.

For complex molecules where 1D NMR spectra may have overlapping signals, 2D NMR techniques are invaluable for unambiguous assignments. wikipedia.org These experiments correlate signals from different nuclei, providing a map of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H nuclei that are coupled to each other (typically over two or three bonds). researchgate.netemerypharma.com In a COSY spectrum of 1-tert-butyl-2-ethenylbenzene, cross-peaks would be observed between the vinyl protons, confirming their coupling network. Additionally, correlations between adjacent aromatic protons would help to assign their specific positions on the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates ¹H nuclei with their directly attached ¹³C nuclei. researchgate.netsynmr.innih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. researchgate.netsynmr.innih.gov This is extremely useful for assigning the carbon spectrum based on the more easily assigned proton spectrum. For example, the vinyl proton signals would show correlations to the vinyl carbon signals, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

Together, these 2D NMR techniques provide a powerful toolkit for the complete and unambiguous structural elucidation of ethenylbenzene compounds. rsc.org

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H or D), is a powerful method for probing reaction mechanisms. synmr.in When combined with NMR spectroscopy, it can trace the fate of specific atoms through a chemical transformation.

For instance, in the study of styrene (B11656) polymerization or other addition reactions, using a deuterated analog like 1-deuterioethenylbenzene (where the proton on the α-carbon of the vinyl group is replaced by deuterium) can provide significant mechanistic insights. synmr.inacs.org

Mechanism of Polymerization: By analyzing the ²H NMR spectrum of the resulting polymer, the position of the deuterium label can be determined. researchgate.net This can help to distinguish between different modes of monomer addition (e.g., head-to-tail vs. head-to-head) and identify the occurrence of chain transfer reactions. researchgate.net

Reaction Stereochemistry: The stereochemical outcome of reactions involving the vinyl group can be investigated. For example, in a hydrogenation reaction, the stereospecificity of hydrogen addition across the double bond can be determined by analyzing the coupling patterns and stereochemistry of the resulting deuterated product.

Kinetic Isotope Effects: The rate of a reaction with a deuterated substrate is often different from that with the non-deuterated analog. This kinetic isotope effect (KIE) can provide information about the rate-determining step of the reaction. If the C-D bond is broken in the rate-determining step, a significant KIE will be observed.

Deuterium NMR (²H NMR) is specifically used to observe the deuterium nuclei, providing a clean spectrum without the complexity of proton signals. mst.edu This allows for the direct observation of the labeled positions and their chemical environment. nih.govmst.edu

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For the analysis of polymers derived from styrene compounds, such as polystyrene, direct analysis by conventional GC-MS is not feasible due to the low volatility of the polymer. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice for this purpose.

In Py-GC-MS, the polymer sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down (pyrolyze) into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.

The resulting chromatogram, known as a pyrogram, is a characteristic "fingerprint" of the polymer. For polystyrene, the primary pyrolysis products include:

Styrene monomer: The most abundant product.

Styrene dimer: Formed from the combination of two monomer units.

Styrene trimer: Formed from three monomer units.

Other aromatic compounds like toluene (B28343) and ethylbenzene (B125841).

By analyzing the relative abundance of these products, information about the polymer's composition, microstructure, and thermal stability can be obtained. This technique is highly sensitive and can be used to detect and quantify polystyrene in various matrices, including environmental samples.

Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for identifying and quantifying the products of chemical reactions involving styrene derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile and semi-volatile organic compounds. The reaction mixture is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention times and mass spectra to those of known standards or library data, the components of the mixture can be identified and quantified. GC-MS is used to monitor the progress of reactions, identify byproducts, and determine the purity of the desired product. For example, it can be used to analyze the products of styrene oxidation, which may include styrene oxide and benzaldehyde (B42025).

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally sensitive compounds that are not suitable for GC-MS, Liquid Chromatography-Mass Spectrometry is the preferred method. The components of a mixture are separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is particularly useful for analyzing more complex reaction mixtures or for characterizing products that have been functionalized with polar groups.

These hyphenated techniques provide the high sensitivity and specificity required for the detailed analysis of reaction products in the synthesis and modification of ethenylbenzene compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the molecular structure of 1-tert-butyl-2-ethenylbenzene. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. edinst.com Together, they provide a comprehensive vibrational fingerprint of the compound.

The spectrum of 1-tert-butyl-2-ethenylbenzene is characterized by the distinct vibrational modes of its three main structural components: the ethenyl (vinyl) group, the tert-butyl group, and the ortho-disubstituted aromatic ring.

Ethenyl Group Vibrations: The vinyl group gives rise to several characteristic bands. The C=C stretching vibration is expected to appear as a moderate to strong band in the IR spectrum and a very strong band in the Raman spectrum, typically around 1630 cm⁻¹. researchgate.net The =C-H stretching vibrations of the vinyl group are observed above 3000 cm⁻¹. Furthermore, distinct out-of-plane (OOP) C-H bending modes are highly characteristic of the vinyl group and appear as strong bands in the IR spectrum, often near 990 cm⁻¹ and 910 cm⁻¹. nist.gov

Tert-butyl Group Vibrations: The tert-butyl group has characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are found in the 2960-2870 cm⁻¹ region. nih.gov Bending vibrations, including symmetric (umbrella) and asymmetric deformations of the methyl groups, typically appear in the 1470-1365 cm⁻¹ range. researchgate.net A key feature is the skeletal vibration of the C-(CH₃)₃ group, which often results in distinct bands in the fingerprint region. cdnsciencepub.com

Ortho-Disubstituted Benzene Ring Vibrations: The 1,2-disubstitution pattern on the benzene ring produces a characteristic set of bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net Aromatic C=C ring stretching vibrations result in a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.netresearchgate.net The ortho-substitution pattern is most definitively identified by a strong C-H out-of-plane bending band in the IR spectrum, located in the 770–735 cm⁻¹ range. rsc.org

The combined analysis of IR and Raman spectra allows for a complete assignment of the vibrational modes, confirming the molecular structure of 1-tert-butyl-2-ethenylbenzene.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Ethenyl (=C-H) | 3095 - 3010 | Medium | Medium |

| C-H Asymmetric Stretch | tert-Butyl (-CH₃) | ~2960 | Strong | Strong |

| C-H Symmetric Stretch | tert-Butyl (-CH₃) | ~2870 | Medium | Medium |

| C=C Stretch | Ethenyl | 1635 - 1625 | Medium | Very Strong |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1470 | Medium-Weak | Medium-Strong |

| C-H OOP Bend | Ethenyl | 995 - 985, 915 - 905 | Strong | Weak |

| C-H OOP Bend | ortho-Disubstituted Ring | 770 - 735 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within 1-tert-butyl-2-ethenylbenzene. The molecule's chromophore consists of the benzene ring conjugated with the ethenyl double bond, which gives rise to characteristic π → π* electronic transitions. uwosh.edu

For a simple styrene molecule, the conjugation between the phenyl ring and the vinyl group results in strong absorption bands, typically around 245 nm and 282 nm. uwosh.edu However, in 1-tert-butyl-2-ethenylbenzene, the bulky tert-butyl group at the ortho position creates significant steric hindrance. This steric strain is expected to force the ethenyl group to twist out of the plane of the benzene ring, thereby disrupting the π-orbital overlap and reducing conjugation. youtube.com

This loss of planarity has two primary effects on the UV-Vis spectrum:

Hypsochromic Shift (Blue Shift): The energy of the π → π* transition increases due to reduced conjugation. This results in the maximum absorbance (λmax) shifting to a shorter wavelength, closer to that of a non-conjugated alkylbenzene like tert-butylbenzene (B1681246) (λmax ≈ 267 nm). nih.govnist.gov

Hypochromic Effect: The probability of the electronic transition decreases, leading to a lower molar absorptivity (εmax) compared to its planar isomer, 4-tert-butylstyrene.

UV-Vis spectroscopy is also a powerful tool for real-time reaction monitoring. rsc.org For instance, during the polymerization of 1-tert-butyl-2-ethenylbenzene, the ethenyl group's C=C double bond is consumed. This leads to the disappearance of the extended conjugation. By monitoring the decrease in absorbance at the characteristic λmax of the styrenic chromophore over time, the rate of polymerization can be accurately determined. researchgate.netresearchgate.net

| Compound | Key Structural Feature | Expected λmax (nm) | Expected Molar Absorptivity (εmax) | Comment |

|---|---|---|---|---|

| Styrene | Planar conjugated system | ~245 | High | Reference compound. uwosh.edu |

| 4-tert-Butylstyrene | Planar conjugated system with alkyl group | ~252 | High | Alkyl group causes a slight bathochromic shift. |

| 1-tert-Butyl-2-ethenylbenzene | Sterically hindered, non-planar system | < 245 | Lowered | Steric hindrance disrupts conjugation, causing a hypsochromic shift. youtube.com |

| tert-Butylbenzene | Non-conjugated aromatic ring | ~267 (fine structure) | Low | Represents the isolated benzene chromophore. nih.gov |

Chiral Chromatography and Stereochemical Analysis of Derivatives

While 1-tert-butyl-2-ethenylbenzene is an achiral molecule, it serves as a precursor for the synthesis of various chiral derivatives. Reactions involving the ethenyl double bond can generate one or more stereocenters. For example, asymmetric epoxidation yields a chiral epoxide, 1-tert-butyl-2-(oxiran-2-yl)benzene, and asymmetric dihydroxylation produces a chiral diol. nih.govkhanacademy.org The analysis and separation of the resulting enantiomers are critical and are typically achieved using chiral chromatography. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times, allowing for their separation and quantification.

Commonly used CSPs for the separation of such derivatives include those based on polysaccharides, such as amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support. mdpi.com These phases are known for their broad applicability and ability to resolve a wide variety of racemic compounds through a combination of hydrogen bonding, π-π, and steric interactions. sci-hub.se Other successful approaches may involve Pirkle-type or macrocyclic antibiotic-based CSPs. nih.gov

The stereochemical analysis of a reaction product would involve developing an HPLC method capable of baseline-separating the enantiomers. Once separated, the relative peak areas from the chromatogram are used to determine the enantiomeric excess (ee) of the reaction, a critical measure of its stereoselectivity.

| Derivative | Analytical Goal | Chromatographic Technique | Potential Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Outcome |

|---|---|---|---|---|---|

| 1-tert-butyl-2-(oxiran-2-yl)benzene | Separation of (R) and (S) enantiomers | Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Two resolved peaks corresponding to each enantiomer. sci-hub.se |

| 1-(1-tert-butylphenyl)ethane-1,2-diol | Separation of enantiomers | Chiral HPLC or SFC | Cellulose tris(3,5-dichlorophenylcarbamate) | CO₂/Methanol (for SFC) | Quantification of enantiomeric excess (ee). nih.gov |

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Ethenylbenzene Derivatives (e.g., HOMO-LUMO Energies, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of ethenylbenzene derivatives. researchgate.net These calculations provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.netscirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For ethenylbenzene (styrene), DFT calculations at the B3LYP/6-31G(d,p) level have determined its HOMO-LUMO energies. scispace.comdergipark.org.tr The presence of substituents on the benzene (B151609) ring alters these energy levels. An electron-donating group like tert-butyl is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Studies on various benzene derivatives show that substituent groups significantly influence the electronic properties. scispace.com For instance, the contribution of different carbon atoms to the HOMO varies depending on the substituent. scispace.com DFT calculations can also determine other quantum chemical parameters like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further describe the reactivity of the molecule. irjweb.comnih.gov

Table 1: Calculated Quantum Chemical Parameters for Ethenylbenzene (Styrene) Data derived from studies on benzene derivatives.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.6 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 to 5.8 |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.2 to 2.9 |

| Chemical Potential (μ) | Escaping tendency of an electron from a system | ~-4.2 to -3.3 |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | ~2.0 to 2.5 |

Molecular Modeling and Simulation Studies of Substituted Benzene Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior and interactions of substituted benzene systems at the atomic level. uoa.gr These methods are valuable for developing and refining intermolecular potential models, which are essential for accurately simulating the properties of fluids and materials. uoa.grkummerlaender.eu

Simulations can reveal information about liquid-state properties, vapor-liquid equilibrium, and the behavior of substances in the supercritical phase. uoa.gr For substituted benzenes, these simulations help in understanding how different functional groups affect intermolecular interactions, such as π-π stacking. kummerlaender.eu Benzene dimers are often used as a prototype for studying these stacking interactions, which are fundamental in areas like materials science and biology. kummerlaender.eu

Ligand-mapping MD simulations have utilized benzene as a probe molecule to identify novel binding sites on proteins. nih.gov This approach demonstrates the utility of molecular simulations in drug design, where understanding the interaction between small molecules and biological targets is crucial. nih.gov By simulating the dynamic interactions between the probe and the protein surface, researchers can identify hydrophobic pockets that may not be apparent in static crystal structures. nih.gov

Mechanistic Insights from Computational Approaches (e.g., Friedel-Crafts Alkylation)

Computational chemistry offers profound insights into reaction mechanisms, such as the Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings. libretexts.org This reaction is relevant for the synthesis of alkylated styrenes. Theoretical studies of the Friedel-Crafts alkylation of benzene have explored the roles of catalysts, reactants, and intermediates in detail. scielo.brresearchgate.net

DFT calculations have been employed to study the mechanism of benzene alkylation with alkyl halides catalyzed by Lewis acids like aluminum chloride (AlCl₃). scielo.brresearchgate.net These studies have revealed that the mechanism is more complex than the simple textbook representation. For example, computational models have shown that the dimeric form of the catalyst, Al₂Cl₆, can be more effective and that its solubility in the solvent plays a critical role in the reaction kinetics. researchgate.net

The calculations allow for the determination of the free energy profile of the reaction, identifying the rate-determining step. researchgate.net In the alkylation of benzene with isopropyl chloride, for instance, computational studies have identified the carbon-carbon bond formation step, which leads to the Wheland intermediate, as the rate-determining one. researchgate.net Such insights are crucial for optimizing reaction conditions and controlling product selectivity, as Friedel-Crafts alkylations are often plagued by issues like polyalkylation and carbocation rearrangements. libretexts.orgcerritos.edu

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are extensively used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govwikipedia.orgprotoqsar.com These models create a mathematical correlation between the chemical structure of a molecule and its biological activity or physical properties. nih.govmdpi.com

For ethenylbenzene derivatives, QSAR models can predict their reactivity in polymerization or other chemical reactions based on calculated molecular descriptors. chemrxiv.org These descriptors can be physicochemical properties or theoretical parameters derived from quantum chemical calculations. wikipedia.org The goal is to develop models that can accurately predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts. protoqsar.comchemrxiv.org

Various theoretical approaches are used to characterize the reactivity of aromatic molecules. nih.gov For example, correlations have been found between reaction barrier heights in electrophilic aromatic substitutions and calculated Hirshfeld charges at the ring's carbon atoms. nih.gov Similarly, molecular electrostatic potential (MESP) values can be used to predict the most likely sites for electrophilic attack. nih.gov For substituted styrenes, these models can help in understanding how different ring substituents affect the reactivity of the vinyl group, which is crucial for controlling copolymerization processes. chemrxiv.org

Environmental Fate and Degradation Pathways

Environmental Partitioning and Transport Mechanisms (e.g., Volatilization, Sorption to Soil and Sediment)

The distribution of styrene (B11656) in the environment is governed by processes such as volatilization from soil and water and sorption to soil and sediment. Due to its physicochemical properties, about 99% of styrene released to the environment is expected to end up in the air, with the remainder partitioning to water, soil, and sediment. dcceew.gov.au

Volatilization: Styrene is a volatile compound, and this is a key process affecting its fate in water. styrene.org Its Henry's Law constant at 25°C is 2.75 x 10⁻³ atm-m³/mol, indicating a tendency to volatilize from water. epa.govstyrene.org In laboratory studies, 50% of styrene in lakewater samples was lost to volatilization within 1 to 3 hours. styrene.org The rate of volatilization would be slower in deep or stagnant waters. styrene.org Volatilization from soil is a slower process. In one study, only 26% of styrene applied to a loamy soil at a depth of 1.5 cm volatilized over 31 days. styrene.org

Sorption to Soil and Sediment: Styrene is considered to have low to moderate mobility in soil. epa.gov This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to bind to the organic matter in soil and sediment. A reported Log Koc value for styrene is 2.96, and estimated Koc values range from 260 to 555. styrene.orgepa.govnih.gov These values suggest that styrene will have a moderate affinity for sorbing to soil and sediment, which can reduce its mobility in the subsurface environment. epa.gov

| Parameter | Value | Reference |

|---|---|---|

| Water Solubility | 300 - 310 mg/L at 20-25°C | styrene.orgepa.gov |

| Vapor Pressure | 4.5 - 5 mmHg at 20-25°C | styrene.orgepa.gov |

| Henry's Law Constant | 2.75 x 10⁻³ atm-m³/mol at 25°C | epa.govstyrene.org |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.95 | styrene.orgepa.gov |

| Soil Organic Carbon-Water Partition Coefficient (Log Koc) | 2.96 | styrene.org |

Biodegradation and Abiotic Degradation Processes of Ethenylbenzene Derivatives

Styrene is subject to both biological and non-biological degradation processes in the environment. It readily biodegrades under aerobic conditions in soils and waters. styrene.org

Biodegradation: Under aerobic conditions, microorganisms can degrade styrene through two primary pathways: side-chain oxygenation and direct ring cleavage. frontiersin.org The side-chain oxygenation pathway involves the oxidation of the vinyl side-chain to form styrene oxide, which is then isomerized to phenylacetaldehyde (B1677652) and further oxidized to phenylacetic acid. frontiersin.org The direct ring cleavage pathway begins with the dihydroxylation of the aromatic ring. frontiersin.org Numerous bacterial genera, including Pseudomonas, Rhodococcus, and Xanthobacter, are capable of metabolizing styrene as a sole carbon and energy source. styrene.orgnih.gov

Anaerobic biodegradation of styrene also occurs, although at a slower rate than aerobic degradation. styrene.orgbiosphereplastic.com Methanogenic consortia have been shown to degrade styrene, converting it to various organic intermediates and ultimately to carbon dioxide and methane. biosphereplastic.com However, some studies have shown that styrene can persist under anaerobic conditions, with microbial biofilms sometimes failing to degrade the compound over extended periods. styrene.org In waterlogged soils, the degradation of styrene can be initially rapid but then decline, leading to its persistence. osti.gov

Abiotic Degradation: In the atmosphere, styrene is highly reactive and is primarily degraded through reactions with hydroxyl radicals (OH•) and ozone (O₃). styrene.orgepa.gov The most significant reaction appears to be the electrophilic addition of these species to the olefinic bond of the styrene molecule. epa.gov The reaction with hydroxyl radicals is particularly rapid. styrene.org Photolysis, or direct degradation by sunlight, is not a significant degradation pathway for styrene as it absorbs little light at wavelengths that reach the lower atmosphere. styrene.org In water, abiotic processes such as hydrolysis are not expected to be significant transformation pathways for styrene. styrene.orgepa.gov

Persistence and Environmental Half-lives

The persistence of a compound in the environment is often described by its half-life, which is the time it takes for half of the initial amount to be transformed or removed.

Atmosphere: Styrene is not persistent in the atmosphere due to its high reactivity. Its atmospheric half-life is short, with estimates ranging from 2.5 to 16 hours. epa.govcdc.gov The reaction with hydroxyl radicals contributes to a half-life of approximately 3 to 7 hours, while the reaction with ozone leads to a half-life of about 9 hours. styrene.orgepa.govcdc.gov

Water: In surface waters, the persistence of styrene is primarily influenced by volatilization and biodegradation. The half-life in water due to volatilization can be as short as a few hours in shallow, moving water, but can extend to days in deeper, stagnant water. styrene.orgepa.gov When considering biodegradation, the half-life of styrene in surface water is estimated to be around 15 days. mst.dk Under anaerobic conditions, the half-life can be significantly longer, ranging from 4 to 30 weeks. mst.dk

Soil and Sediment: In soil, styrene is subject to both volatilization and biodegradation. The half-life in soil is estimated to be around 30 days. nih.govmst.dk In sediment, where conditions are often anaerobic, styrene is more persistent, with an estimated half-life of 300 days. nih.govmst.dk There is also evidence that styrene can become sequestered in soil over time, making it less available for microbial degradation. styrene.org

| Environmental Compartment | Process | Half-life | Reference |

|---|---|---|---|

| Atmosphere | Reaction with OH Radicals | 3 - 7 hours | styrene.orgcdc.gov |

| Reaction with Ozone | ~9 hours | styrene.orgepa.gov | |

| Surface Water | Volatilization (from river/pond) | 0.6 - 13 days | epa.gov |

| Biodegradation (aerobic) | 15 days | mst.dk | |

| Soil | Biodegradation | 30 days | nih.govmst.dk |

| Sediment | Biodegradation (anaerobic) | 300 days | nih.govmst.dk |

Wastewater Treatment and Removal Efficiencies

Styrene can be present in industrial wastewater and can be removed through various wastewater treatment processes. Biological treatment methods, such as activated sludge and trickling filters, are commonly employed.

In the activated sludge process, microorganisms are used to biodegrade organic pollutants. Studies have shown that industrial activated sludge can effectively degrade styrene. nih.gov The kinetics of styrene biodegradation by activated sludge can be described by the Haldane model, which accounts for substrate inhibition at high concentrations. nih.gov In a submerged membrane bioreactor (MBR), a type of activated sludge system, 100% removal of styrene from the liquid phase was achieved, with air stripping contributing to 2-8% of the removal. sid.ir

Trickling filters, also known as bio-trickling filters, are another effective biological treatment method. In these systems, wastewater is passed over a medium coated with a biofilm of microorganisms that degrade the pollutants. For the treatment of styrene in waste gas, a trickle-bed air biofilter achieved over 90% removal efficiency for influent styrene loadings below 32 g/m³/h. nih.gov In another study using a novel bio-trickling filter for styrene waste gas, a removal efficiency of 100% was reached for inlet concentrations below 1750 mg/m³. mdpi.com For wastewater, trickling filters are designed primarily for the removal of biochemical oxygen demand (BOD), with expected reductions of 60% to 85%. sswm.info

The efficiency of these systems depends on various factors, including the influent concentration of styrene, the organic loading rate, and the presence of an acclimated microbial population. nih.govresearchgate.net

Materials Science and Advanced Polymer Applications

Design and Synthesis of Advanced Polymeric Materials from 1-Tert-butyl-2-ethenylbenzene

The synthesis of advanced polymeric materials from 1-Tert-butyl-2-ethenylbenzene and its isomers, primarily the para-substituted variant, often employs controlled polymerization techniques to achieve well-defined architectures and narrow molecular weight distributions. Living anionic polymerization is a frequently utilized method for styrene (B11656) and its derivatives, offering precise control over the polymer chain. polymersource.capolymersource.ca This technique is suitable for producing block copolymers with unique morphologies and properties. acs.orgacs.org

For instance, sequential anionic polymerization has been used to create symmetric poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA) diblock copolymers. acs.orgresearchgate.net This method allows for the creation of polymers with varying molar masses and narrow molar mass distributions. acs.orgresearchgate.net The synthesis of poly(tert-butyl styrene) is typically carried out via living anionic polymerization of the tert-butyl styrene monomer. polymersource.capolymersource.ca

The bulky tert-butyl group, particularly in the ortho position of 1-Tert-butyl-2-ethenylbenzene, introduces significant steric hindrance that can affect the polymerization process. This steric hindrance can influence the rate of polymerization and the accessibility of the vinyl group to the growing polymer chain. The design of these polymers often targets specific thermal and mechanical properties, which are influenced by the molecular weight and the isomeric position of the tert-butyl group.

Table 1: Synthesis Methods for Poly(tert-butylstyrene)

| Polymerization Method | Monomer | Key Features |

| Living Anionic Polymerization | 4-tert-butylstyrene | Precise control over molecular weight and narrow polydispersity. polymersource.capolymersource.ca |

| Sequential Anionic Polymerization | 4-tert-butylstyrene, Methyl Methacrylate | Synthesis of well-defined block copolymers. acs.orgresearchgate.net |

Applications in High-Performance Coatings and Adhesives

Polymers derived from tert-butylstyrene (B8327755) isomers have shown considerable promise in the formulation of high-performance coatings and adhesives. The incorporation of the tert-butyl group enhances several key properties of the polymer, making it a valuable component in demanding applications.

In coatings, the use of copolymers containing para-tert-butylstyrene can lead to improved hardness, faster hardness development, and enhanced water resistance. These characteristics are highly desirable for protective coatings on various substrates, including wood and metal. Furthermore, these polymers can contribute to better moisture resistance in primer applications.

Fabrication of Specialty Plastics and Composites

While detailed information on the use of poly(1-tert-butyl-2-ethenylbenzene) in specialty plastics and composites is not widely available, the properties of its para-isomer suggest potential applications. The high thermal stability and mechanical robustness of poly(para-tert-butylstyrene) make it a candidate for blending with other polymers to create high-impact resistant materials. For example, it can be a component in polymer alloys, similar to how polystyrene is used in high-impact polystyrene (HIPS). researchgate.net